2-Chloro-4-isopropoxypyrimidine
Overview
Description
2-Chloro-4-isopropoxypyrimidine (CAS# 1250967-81-7) is a reagent used in the preparation of triazolyl derivatives as Syk inhibitors for therapy . It has a molecular weight of 172.61 and a molecular formula of C7H9ClN2O .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pyrimidines can be synthesized through various methods . For instance, a new series of quinazoline-based pyrimidodiazepines were synthesized by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 . It has a heavy atom count of 11, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is canonicalized .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a LogP value of 1.91720 , indicating its lipophilicity.Scientific Research Applications
Reactive Intermediate Studies
2-Chloro-4-isopropoxypyrimidine has been explored as a reactive intermediate in synthetic chemistry. An attempt to generate 6-isopropoxy-2,3-pyridyne from 2-chloro-6-isopropoxypyridine through low-temperature lithiation was unsuccessful due to the instability of the resulting lithiated intermediate. This study highlights the challenges in manipulating pyrimidine derivatives for the generation of reactive pyridynes, which are highly sought after for their potential in [4+2] cycloaddition reactions and the synthesis of complex organic molecules (Connon & Hegarty, 2004).
Solubility and Thermodynamic Studies
The solubility of pyrimidine derivatives, including 2-chloro analogs, has been extensively studied in various organic solvents. Research on 2-amino-4-chloro-6-methoxypyrimidine, a compound structurally related to this compound, revealed its solubility in different solvents, offering insights into the solvent-dependent solubility characteristics of pyrimidine derivatives. This knowledge is critical for the design and development of pharmaceutical formulations and for understanding the physicochemical properties of pyrimidine compounds (Yao, Xia, & Li, 2017).
Photochemical Behavior
The photochemical behavior of 2-chloropyrimidine has been investigated, providing valuable information about the photostability and photoinduced reactivity of chloropyrimidine derivatives. These studies are crucial for applications in photochemistry and photopharmacology, where the light-induced properties of compounds can be harnessed for therapeutic purposes or in material science (Lindqvist et al., 2002).
Future Directions
While specific future directions for 2-Chloro-4-isopropoxypyrimidine were not found, research in the field of pyrimidines is ongoing. For instance, there are developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there could be potential for further exploration and application of this compound in similar areas.
Mechanism of Action
Mode of Action:
The compound likely exerts its effects through several mechanisms:
- A study on related pyrimidodiazepines suggests that 2-Chloro-4-isopropoxypyrimidine may bind to DNA, similar to the action of CCNU (lomustine) . This interaction could impact gene expression and cellular processes. It also displays strong binding affinities to DNA, EGFR (epidermal growth factor receptor), and VEGFR-2 receptors . These interactions may modulate cell signaling pathways.
Action Environment:
Environmental factors (e.g., pH, temperature, humidity) may influence the compound’s efficacy and stability. For instance, stability under acidic conditions might be crucial for oral formulations.
: Cuartas, V., Aragón-Muriel, A., Liscano, Y., Polo-Cerón, D., Crespo-Ortiz, M. P., Quiroga, J., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23530–23541. Link
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins .
Properties
IUPAC Name |
2-chloro-4-propan-2-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPCTJWFJSBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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